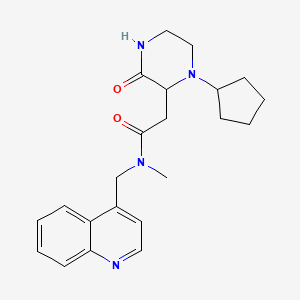![molecular formula C11H11BrN2O2S B5642388 1-[(4-bromo-2-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5642388.png)
1-[(4-bromo-2-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1-(2,6-dimethyl-4-bromophenyl)imidazole, which shares a bromophenyl and imidazole core similar to the compound of interest, was achieved through the improved Debus-Radziszewski method, starting from 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride, yielding a 34% yield. This method showcases the typical approach to synthesizing complex molecules involving halogenated phenyl groups and imidazole rings (Zhou Zhong-gao, 2011).
Molecular Structure Analysis
The molecular structure of related imidazole derivatives has been elucidated using techniques like X-ray crystallography. For example, a study detailed the synthesis and characterization of a new imidazole derivative, revealing insights into its geometry, molecular interactions, and electron distribution through Hirshfeld surface analysis and DFT calculations. These analyses provide a foundation for understanding the molecular geometry and electronic properties of complex imidazole derivatives (A. Jayashree et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution at the sulfonyl sulfur atom. This process has been examined in reactions involving amines, highlighting the reactivity of the sulfonyl group in enzymatic and chemical transformations. Such studies contribute to a deeper understanding of the chemical behavior of sulfonyl-imidazole compounds (P. Monjoint & M. Ruasse, 1984).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While the specific physical properties of "1-[(4-bromo-2-methylphenyl)sulfonyl]-2-methyl-1H-imidazole" were not directly found, related research on imidazole compounds offers insights into methodologies for assessing these characteristics, including solubility tests in different solvents and thermal stability assessments.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other functional groups, and participation in catalysis, are fundamental aspects of imidazole derivatives. For instance, sulfonyl imidazoles have been used as catalysts in organic synthesis, indicating their potential utility in facilitating chemical transformations. Studies on the catalytic activity of similar compounds underscore the versatility and importance of imidazole derivatives in synthetic chemistry (M. Zolfigol et al., 2010).
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-10(12)3-4-11(8)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWYFZQMBFSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide](/img/structure/B5642328.png)
![1-{2-[(3S*,5R*)-3-(hydroxymethyl)-5-(4-morpholinylmethyl)-1-piperidinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B5642339.png)
![(4-{1-[(1-isopropyl-4-piperidinyl)carbonyl]-2-pyrrolidinyl}benzyl)dimethylamine](/img/structure/B5642347.png)
![9-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5642348.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide](/img/structure/B5642365.png)
![N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5642369.png)
![(1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642375.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5642378.png)

![4-[3-(3-ethylphenoxy)azetidin-1-yl]pyrimidine](/img/structure/B5642399.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5642406.png)